N,N'-Bis(2-chloroethyl)oxamide chemical and physical properties
N,N'-Bis(2-chloroethyl)oxamide chemical and physical properties
An In-depth Technical Guide to N,N'-Bis(2-chloroethyl)oxamide: Properties, Synthesis, and Applications
Introduction
N,N'-Bis(2-chloroethyl)oxamide is a symmetrical organic compound featuring a central oxamide core flanked by two reactive 2-chloroethyl groups. Its structure positions it as a bifunctional alkylating agent, a class of compounds with significant implications in medicinal chemistry and materials science. The presence of the nitrogen mustard-like chloroethyl moieties suggests potent cytotoxic and genotoxic potential, making it a molecule of considerable interest for researchers in oncology and drug development. This guide provides a comprehensive technical overview of its chemical and physical properties, a plausible synthetic methodology, its mechanism of action, and critical safety considerations for its handling.
Chemical and Physical Properties
N,N'-Bis(2-chloroethyl)oxamide is a white crystalline solid at room temperature. Its core chemical and physical data are summarized below, providing a foundational understanding of the compound's characteristics. The high melting point indicates a stable, well-ordered crystal lattice, likely influenced by intermolecular hydrogen bonding between the amide N-H and carbonyl groups.
| Property | Value | Source(s) |
| IUPAC Name | N,N'-bis(2-chloroethyl)ethanediamide | N/A |
| Synonym(s) | N,N'-Oxalylbis(2-chloroethylamine) | [1] |
| CAS Number | 16813-43-7 | [1][2][3] |
| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [1][2][3] |
| Molecular Weight | 213.06 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 202-205 °C | [2] |
| Solubility | Soluble in hot acetic acid | |
| Density (Predicted) | 1.313 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 11.61 ± 0.46 | [2] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be achieved by reacting two equivalents of 2-chloroethylamine hydrochloride with one equivalent of oxalyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the liberated HCl.
Caption: Proposed synthesis of N,N'-Bis(2-chloroethyl)oxamide.
Experimental Protocol
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Rationale: This protocol is designed for the safe and efficient synthesis of the target compound. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants. The reaction is initiated at 0°C to control the initial exothermic reaction between the amine and the highly reactive oxalyl chloride. Triethylamine serves a dual purpose: it deprotonates the 2-chloroethylamine hydrochloride to yield the free amine necessary for the reaction and subsequently scavenges the two moles of HCl produced during the amide bond formation.
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Step-by-Step Methodology:
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Suspend 2-chloroethylamine hydrochloride (2.0 eq) in anhydrous dichloromethane (DCM) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Cool the suspension to 0°C using an ice bath.
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Add triethylamine (4.0 eq) dropwise to the suspension and stir for 30 minutes to generate the free amine in situ.
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Dissolve oxalyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N,N'-Bis(2-chloroethyl)oxamide.
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Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expected signals would include a triplet for the -CH₂-Cl protons and a quartet (or triplet of triplets due to coupling with both the other CH₂ and the NH) for the -NH-CH₂- protons. A broad singlet corresponding to the amide N-H protons would also be present.
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¹³C NMR: Three distinct carbon signals are expected: one for the carbonyl carbons (C=O), one for the methylene carbon adjacent to the nitrogen (-NH-CH₂-), and one for the methylene carbon adjacent to the chlorine (-CH₂-Cl).
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), a strong C=O stretching for the amide I band (around 1650-1680 cm⁻¹), and N-H bending for the amide II band (around 1550 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a definitive feature for confirming the compound's identity.
Reactivity and Proposed Mechanism of Action
The biological and chemical reactivity of N,N'-Bis(2-chloroethyl)oxamide is dominated by the two 2-chloroethylamino moieties, which are characteristic of nitrogen mustards. These groups are known to function as potent alkylating agents.
Mechanism of Alkylation
The mechanism proceeds through an intramolecular nucleophilic attack by the nitrogen atom on the carbon bearing the chlorine atom. This displacement of the chloride ion forms a highly strained and electrophilic three-membered aziridinium ion. This intermediate is the key reactive species. It can be readily attacked by nucleophiles, such as the N7 atom of guanine in DNA, leading to the formation of a stable covalent bond (alkylation). Because the molecule possesses two such groups, it can react twice, leading to the cross-linking of DNA strands. This DNA cross-linking is a severe form of cellular damage that can inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[4]
Caption: Proposed mechanism of DNA cross-linking.
Potential Applications in Research and Drug Development
The structural similarity of N,N'-Bis(2-chloroethyl)oxamide to established nitrogen mustard-based chemotherapeutics, such as cyclophosphamide, makes it a compelling candidate for cancer research.[5][6]
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Anticancer Research: The primary application is as a potential cytotoxic agent. Researchers can use this compound in cell-based assays to evaluate its efficacy against various cancer cell lines, determine its IC₅₀ values, and study its effects on the cell cycle and apoptosis.
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Multidrug Resistance (MDR) Studies: A related lipid-conjugated nitrogen mustard, N,N-bis(2-chloroethyl)docos-13-enamide, has been shown to help reverse multidrug resistance in tongue cancer cells by inhibiting glutathione-S-transferases (GSTs).[7] This suggests that N,N'-Bis(2-chloroethyl)oxamide could be investigated as a lead compound or scaffold for developing novel agents to overcome chemoresistance.
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Bioconjugation and Cross-linking: Outside of medicine, its bifunctional nature makes it a useful chemical tool for cross-linking polymers or biopolymers. It can be used to covalently link molecules that contain suitable nucleophilic groups, thereby modifying the physical or chemical properties of materials.
Safety, Handling, and Storage
Given its classification as a potential bifunctional alkylating agent, N,N'-Bis(2-chloroethyl)oxamide must be handled with extreme caution. Alkylating agents are often carcinogenic, mutagenic, and teratogenic.
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Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[8]
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Handling: Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water. All handling procedures should be designed to minimize the creation of dust.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials. A recommended storage temperature is below 15°C.
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Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.
Conclusion
N,N'-Bis(2-chloroethyl)oxamide is a research chemical with significant potential, primarily stemming from its identity as a bifunctional alkylating agent. Its well-defined structure allows for a clear hypothesis regarding its mechanism of action, making it a valuable tool for probing cellular pathways related to DNA damage and repair. While its cytotoxic properties suggest applications in oncology, its handling requires stringent safety protocols due to its presumed hazardous nature. Further investigation into its biological activity, specificity, and potential for derivatization is warranted to fully elucidate its therapeutic or scientific utility.
References
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Chemsigma. (n.d.). N,N-BIS(2-CHLOROETHYL)OXAMIDE [16813-43-7]. Retrieved January 21, 2026, from [Link]
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Sun, Y., et al. (2013). Novel function of N,N-bis(2-chloroethyl)docos-13-enamide for reversal of multidrug resistance in tongue cancer. PubMed. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
- Google Patents. (n.d.). US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
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- 6. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]
- 7. Novel function of N,N-bis(2-chloroethyl)docos-13-enamide for reversal of multidrug resistance in tongue cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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